Divalproex sodium
Overview
Description
Divalproex Sodium is an anticonvulsant that works in the brain tissue to stop seizures . It is also used to treat the manic phase of bipolar disorder (manic-depressive illness) and helps prevent migraine headaches . It comes in different pill forms that are for different uses .
Synthesis Analysis
A specific GC method has been developed, optimized, and validated for the determination of seven related substances in Divalproex Sodium drug substance . The related substances were extracted into dichloromethane and monitored by GC with a flame ionization detector .Molecular Structure Analysis
Divalproex Sodium is chemically known as 2-propylpentanoic acid. The molecular formula of Sodium Valproate Oral Solution (SVS) is C8H16O2 and the molecular weight is 144.211 g/mol . The molecular formula of Divalproex Sodium (DPS) is C16H31NaO4 and the molecular weight is 310.41 .Physical And Chemical Properties Analysis
Divalproex Sodium is a coordination complex of the sodium valproate and valproic acid (VPA) . It is used in the manufacture of sustained release dosage forms .Scientific Research Applications
1. Pediatric Psychiatric Disorders
Divalproex sodium, primarily an anticonvulsant, has shown effectiveness in treating a range of pediatric psychiatric conditions. Its efficacy as a mood stabilizer in bipolar disorder among children and adolescents is well-documented. Moreover, studies indicate its potential in managing conduct disorder, disruptive behavior disorders, aggression, and explosive disorder in the pediatric population (Rana et al., 2005).
2. Alcohol Withdrawal
A randomized double-blind placebo-controlled clinical trial highlighted divalproex sodium's role in treating alcohol withdrawal. It was found to reduce the need for benzodiazepines in managing withdrawal symptoms, suggesting its utility as an alternative therapeutic agent in this context (Reoux et al., 2001).
3. Alzheimer’s Disease
Divalproex sodium has been utilized for agitation management in Alzheimer’s disease. However, its use has been associated with accelerated brain volume loss and potentially greater cognitive impairment, warranting caution and further research in this area (Han et al., 2012).
4. Dementia in the Elderly
In the context of dementia in elderly patients, divalproex sodium has been investigated for managing behavioral and psychological symptoms. While some studies suggested short-term efficacy and tolerability, the results have been inconclusive, indicating the need for further research to establish its optimal use in this patient group (Porsteinsson, 2006).
5. Bipolar Disorder with Cocaine Dependence
An open-label pilot study explored the utility of divalproex in bipolar disorder patients with comorbid cocaine dependence. The study found significant improvement in cocaine abstinence, mood symptoms, and overall functioning, suggesting its potential benefit in this high-risk clinical population (Salloum et al., 2007).
6. Migraine Prevention
Divalproex sodium has been studied for its efficacy in migraine prophylaxis. Clinical trials involving pediatric and adult populations demonstrated its effectiveness in reducing migraine frequency, supporting its use as a prophylactic treatment for migraines (Millichap, 2000).
7. Autism Spectrum Disorder
In a study focused on autism spectrum disorder (ASD), divalproex sodium was evaluated for its effectiveness in treating repetitive behaviors. Results indicated significant improvement in these symptoms, providing preliminary support for its use in managing certain aspects of ASD (Hollander et al., 2005).
Safety And Hazards
Divalproex Sodium can cause major congenital malformations, particularly neural tube defects (e.g., spina bifida). In addition, it can cause decreased IQ scores and neurodevelopmental disorders following in utero exposure . It can also cause skin irritation, serious eye irritation, and may damage the unborn child .
properties
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRILKIQRXUYCT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-66-1 (Parent) | |
Record name | Divalproex sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70227388 | |
Record name | Divalproex sodium [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Divalproex sodium | |
CAS RN |
76584-70-8 | |
Record name | Divalproex sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Divalproex sodium [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoic acid, 2-propyl-, sodium salt (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.